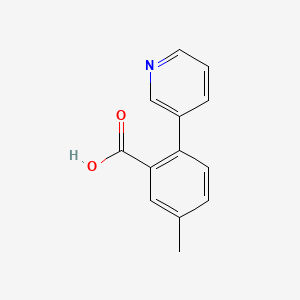

5-Methyl-2-(pyridin-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

5-methyl-2-pyridin-3-ylbenzoic acid |

InChI |

InChI=1S/C13H11NO2/c1-9-4-5-11(12(7-9)13(15)16)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16) |

InChI Key |

YOICROINUNSPHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 2 Pyridin 3 Yl Benzoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation in Aryl-Pyridyl Systems

The creation of the bond between the substituted benzene (B151609) ring and the pyridine (B92270) moiety is the cornerstone of synthesizing 5-Methyl-2-(pyridin-3-yl)benzoic acid. Methodologies for this transformation can be broadly categorized into condensation reactions and modern cross-coupling techniques.

Condensation Reactions Involving Substituted Benzoic Acids and Pyridine Derivatives

Classical approaches to pyridine ring synthesis often rely on condensation reactions of carbonyl compounds. baranlab.org While not a direct coupling of a pre-formed benzoic acid and a pyridine, these methods build the pyridine ring onto a benzene-derived precursor. For instance, the Hantzsch pyridine synthesis and its variations involve the condensation of β-ketoesters, aldehydes, and ammonia (B1221849) or an ammonia equivalent. mdpi.comyoutube.com A strategy to form a pyridinyl-benzoic acid analogue via this route would involve a precursor already containing the benzoic acid moiety or a group that can be converted to it.

Another approach involves the condensation of 1,5-dicarbonyl compounds with ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. baranlab.org Modifications of these fundamental condensation strategies allow for the synthesis of asymmetrically substituted pyridines. baranlab.org For example, a reaction pathway could involve the condensation of a β-enamine carbonyl compound with a suitable C1 unit donor to assemble the pyridine ring. mdpi.com

| Condensation Strategy | Reactants | Key Features | Reference(s) |

| Hantzsch-type Synthesis | β-enamine carbonyls, C1 unit (e.g., from rongalite) | Forms 2,3,5,6-tetrasubstituted pyridines; oxidative coupling. | mdpi.com |

| 1,5-Dicarbonyl Condensation | 1,5-dicarbonyl compound, Ammonia/Hydroxylamine | Initial formation of a dihydropyridine followed by oxidation. | baranlab.org |

| Asymmetric Modifications | Stepwise condensation of reactants | Allows for the synthesis of non-symmetrical pyridines. | baranlab.org |

Cross-Coupling Methodologies for Arylation (e.g., Palladium-Catalyzed)

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient and selective formation of carbon-carbon bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are particularly powerful for creating aryl-pyridyl linkages. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a versatile method for synthesizing biaryl compounds due to its tolerance of a wide range of functional groups. nih.govresearchgate.net A plausible route to this compound would involve the coupling of 3-pyridinylboronic acid with a 2-halo-5-methylbenzoic acid derivative or, conversely, coupling 2-borono-5-methylbenzoic acid with a 3-halopyridine.

The Negishi coupling offers another robust method, utilizing an organozinc reagent and an organic halide. nih.govresearchgate.net This reaction is known for its high reactivity and functional group tolerance. The synthesis of the target molecule could be envisioned by coupling a 3-(halozinc)pyridine with a 2-halo-5-methylbenzoic acid derivative in the presence of a palladium catalyst.

| Coupling Reaction | Catalyst/Reagents | Reactant 1 | Reactant 2 | Yield | Reference(s) |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Moderate to Good | nih.govresearchgate.net |

| Negishi Coupling | PdCl₂(dppf)·CH₂Cl₂ | Methyl 3-bromocoumalate | Aryl/Heteroarylzinc reagents | 45-98% | researchgate.net |

Multi-Step Synthetic Sequences and Intermediate Derivatization

The synthesis of this compound can also be approached through multi-step sequences that involve the construction of an intermediate which is then converted to the final product. These strategies often involve functional group interconversions or the use of other heterocyclic systems as precursors.

Functional Group Interconversions Leading to the Benzoic Acid Moiety (e.g., Nitrile Hydrolysis)

A common and effective strategy for the introduction of a carboxylic acid group onto an aromatic ring is through the hydrolysis of a nitrile (-CN) group. lumenlearning.comlibretexts.org This two-step approach involves first introducing the nitrile group, often via a Sandmeyer reaction on an aniline (B41778) or nucleophilic substitution of a halide, followed by hydrolysis to the carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions. libretexts.orgresearchgate.netresearchgate.net

Acid Hydrolysis : The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid, to yield the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis : Heating the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the carboxylate salt and ammonia gas. libretexts.org Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and afford the final carboxylic acid. libretexts.org

This methodology allows for the use of a nitrile as a stable precursor to the benzoic acid, which can be advantageous if the carboxylic acid group is not compatible with earlier reaction steps in a multi-step synthesis.

Strategies Involving Other Heterocyclic Ring Systems as Precursors or Related Scaffolds (e.g., Thiazoles, Triazoles)

In some synthetic designs, other heterocyclic rings can serve as precursors or provide related structural scaffolds. The chemistry of thiazoles and triazoles, for example, is rich and offers various pathways for the synthesis of complex molecules.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for constructing the thiazole ring from a-haloketones and thioamides. jpionline.org Thiazole derivatives can be further functionalized and have been used as building blocks in the synthesis of more complex molecules, including those with attached pyridine moieties. nih.gov For instance, a synthetic route could involve the coupling of a thiazole derivative to a pyridine ring, followed by ring transformation or cleavage to reveal the desired benzoic acid functionality, although such a direct transformation is complex. More commonly, thiazole-containing benzoic acid analogues are synthesized for their own biological activities. nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The synthesis of analogues of this compound serves as a valuable case study in the optimization of cross-coupling reactions. For instance, the preparation of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a key molecular fragment of the orexin (B13118510) receptor antagonist Filorexant (MK-6096), has been achieved via a Negishi cross-coupling reaction. researchgate.net This method offers advantages such as a shorter synthetic route and simpler post-reaction workup. researchgate.net

The synthesis utilizes 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine (B141910) as the starting materials. researchgate.net The optimization process focused on several key parameters, including the catalyst, reactant molar ratios, reaction temperature, and duration. The use of PdCl2(PPh3)2 as a metal catalyst was found to be effective in mediating this one-pot reaction. researchgate.net

Intensive investigation led to the identification of optimal conditions. The highest yield was achieved when the molar ratio of the catalyst to 2-bromo-5-methylbenzoic acid was set at 0.02, and the molar ratio of 2-chloropyrimidine to 2-bromo-5-methylbenzoic acid was 1.1:1. researchgate.net The reaction proceeded most efficiently at a temperature of 55°C over a period of 14 hours. researchgate.net Under these carefully controlled conditions, a maximum yield of 78.4% for 5-methyl-2-(pyrimidin-2-yl)benzoic acid was obtained. researchgate.net

Another relevant analogue, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is synthesized through a multi-step pathway that also benefits from condition optimization. This process involves the reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole. chemicalbook.com The reaction conditions include the use of cuprous iodide as a catalyst and anhydrous potassium carbonate as a base in an acetone (B3395972) solvent. chemicalbook.com The mixture is heated to reflux at 55-60°C for approximately 8 hours to achieve the desired product. chemicalbook.com

| Target Compound | Synthetic Method | Starting Materials | Catalyst | Key Reaction Conditions | Max. Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-methyl-2-(pyrimidin-2-yl)benzoic acid | Negishi Cross-Coupling | 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine, Anhydrous zinc chloride | PdCl2(PPh3)2 | Temperature: 55°C; Time: 14 h; Molar Ratios: Catalyst:Acid (0.02), Pyrimidine (B1678525):Acid (1.1:1) | 78.4 | researchgate.net |

| 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | Copper-Catalyzed N-Arylation | 2-iodo-5-methylbenzoic acid, 1,2,3-triazole | Cuprous Iodide (CuI) | Solvent: Acetone; Base: K2CO3; Temperature: 55-60°C (Reflux); Time: 8 h | 68 | chemicalbook.com |

Methodological Advancements in the Synthesis of Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives is a cornerstone of organic chemistry, with continuous efforts to develop more efficient, safe, and environmentally friendly methods. A significant advancement is the development of continuous synthesis processes. scispace.com One such method involves the continuous oxidation of substituted toluenes using oxygen as a green and inexpensive reagent, which minimizes the generation of waste. scispace.com This approach not only enhances safety by reducing the risks associated with high concentrations of oxygen in batch reactions but also improves the yield and oxygen utilization rate. scispace.com

Liquid phase catalytic oxidation represents another important frontier. Substituted alkylbenzenes can be converted to the corresponding benzoic acids using an oxygen-containing gas as the oxidant. google.com This reaction is typically performed in an aromatic halohydrocarbon or organic acid solvent, catalyzed by a composite system containing cobalt, manganese, or nickel salts and a bromide. google.com

The optimization of oxidative coupling reactions has also been a focus of recent research. For the synthesis of dihydrobenzofuran neolignans from methyl p-coumarate and methyl ferulate, silver(I) oxide has been identified as a highly efficient oxidizing agent. scielo.br Studies have shown that using acetonitrile (B52724) as a solvent provides a good balance between conversion and selectivity and is a "greener" alternative to more commonly used solvents like dichloromethane. scielo.br Furthermore, optimizing the reaction time and temperature can significantly improve outcomes; for example, reducing the reaction time from 20 to 4 hours under reflux conditions can be achieved without a significant loss in conversion or selectivity. scielo.br

The choice of catalysts and reaction conditions is crucial for achieving high yields and selectivity. For instance, the synthesis of various N-acyl-α-amino ketones and subsequent cyclization to form oxazole (B20620) derivatives of benzoic acid has been demonstrated with high yields (86-91%) using reagents like phosphoryl trichloride (B1173362) and aluminum trichloride. mdpi.com These methodological advancements, focusing on novel catalysts, greener solvents, and optimized reaction parameters, are pivotal for the efficient and sustainable production of complex benzoic acid derivatives. scispace.comgoogle.comscielo.brmdpi.com

Computational Chemistry Approaches to 5 Methyl 2 Pyridin 3 Yl Benzoic Acid and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are employed to optimize the molecular geometry of 5-Methyl-2-(pyridin-3-yl)benzoic acid, determining its most stable three-dimensional conformation. These calculations also provide a wealth of information about the molecule's electronic structure, which is crucial for understanding its reactivity and behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. scirp.org

For aromatic compounds like benzoic acid derivatives, the HOMO is often associated with the π-electrons of the aromatic ring, while the LUMO is a π* anti-bonding orbital. In this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, while the LUMO will be localized on the electron-deficient areas. The precise energies of these orbitals and their distribution can be fine-tuned by the interplay of the methyl, benzoic acid, and pyridine (B92270) moieties. DFT calculations at levels such as B3LYP/6-311++G(d,p) are commonly used to determine these properties. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Pyridinyl Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(Pyridin-3-yl)benzoic Acid | -6.8 | -1.5 | 5.3 |

| This compound | -6.6 | -1.4 | 5.2 |

| 4-Nitro-2-(pyridin-3-yl)benzoic Acid | -7.2 | -2.5 | 4.7 |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods. Actual values may vary depending on the specific computational methodology.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these sites prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atoms on the aromatic rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The methyl group, being electron-donating, would slightly increase the negative potential on the benzoic acid ring. tardigrade.indoubtnut.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. tubitak.gov.tr

In the context of this compound, molecular docking could be employed to investigate its potential as an inhibitor for various enzymes. The pyridine and benzoic acid moieties are common pharmacophores found in many biologically active compounds. nih.gov The docking simulation would predict the binding mode of the molecule within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the carboxylic acid group could form hydrogen bonds with amino acid residues like arginine or lysine, while the pyridine ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine.

Table 2: Illustrative Molecular Docking Scores of Pyridine-Containing Enzyme Inhibitors

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyridine Derivative A | Acetylcholinesterase | -11.6 | Glu198, Trp84 |

| Pyridine Derivative B | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 |

| This compound (Hypothetical) | Kinesin Eg5 | -9.5 | Glu116, Gly117 |

Note: The data in this table is for illustrative purposes, drawing on reported docking scores for various pyridine derivatives against different enzymes. tubitak.gov.tr The values for the subject compound are hypothetical.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations can provide a range of parameters that act as descriptors of a molecule's reactivity. hakon-art.com These descriptors are derived from the electronic structure of the molecule and can be used to predict its behavior in chemical reactions. Some of the key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is half the difference between the ionization potential and electron affinity (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These parameters, calculated using DFT, can provide a quantitative measure of the reactivity of this compound and allow for comparisons with other molecules. researchgate.netscilit.com

Table 3: Representative Quantum Chemical Reactivity Descriptors for a Biaryl Compound

| Parameter | Value (eV) |

| EHOMO | -6.6 |

| ELUMO | -1.4 |

| Ionization Potential (I) | 6.6 |

| Electron Affinity (A) | 1.4 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.6 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 3.08 |

Note: This table presents typical values for a biaryl compound, calculated using DFT. researchgate.net The values are intended to be representative.

Computational Investigations of Metalation Mechanisms of Related Benzoic Acid Derivatives

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. The carboxylic acid group can act as a directed metalation group, facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent. researchgate.netrsc.org Computational studies, particularly using DFT, can elucidate the mechanism of these reactions, including the structure of intermediates and transition states.

For derivatives of 2-(pyridin-3-yl)benzoic acid, the situation is complex due to the presence of two directing groups: the carboxylic acid and the pyridine nitrogen. Computational studies on related systems have shown that the regiochemical outcome of the metalation can depend on the specific base used and the reaction conditions. organic-chemistry.org For instance, the lithiation of N-pyridylbenzamides has been shown to be influenced by the position of the nitrogen atom in the pyridine ring. researchgate.net DFT calculations can help to rationalize these observations by determining the relative energies of different possible lithiated intermediates. For this compound, computational analysis would be crucial to predict whether metalation would occur ortho to the carboxylate on the benzoic acid ring or on the pyridine ring, and how the methyl group might influence this regioselectivity.

Structure Activity Relationship Sar Investigations of 5 Methyl 2 Pyridin 3 Yl Benzoic Acid Derivatives

Correlative Analysis of Substituent Position and Nature on Biological Activity

Influence of Benzoic Acid Moiety Modifications on Activity

The benzoic acid portion of the molecule is a critical pharmacophore, and its modification can lead to significant changes in biological activity. The carboxyl group, in particular, is often essential for interaction with biological targets. Its acidic nature allows for the formation of key ionic bonds or hydrogen bonds within a receptor's binding site.

Research on related benzoic acid-containing compounds has shown that the position of substituents on the phenyl ring is crucial. For instance, in some series of bioactive benzoic acids, electron-withdrawing groups in the ortho or para positions can enhance activity, while substitution at the meta-position may decrease it. chemrevlett.com The electronic properties of substituents can alter the pKa of the carboxylic acid, influencing its ionization state at physiological pH and thereby affecting its ability to interact with target proteins. chemrevlett.com

| Modification on Benzoic Acid Moiety | General Effect on Biological Activity | Potential Rationale |

|---|---|---|

| Esterification of Carboxylic Acid | Often leads to loss of activity, unless the ester acts as a prodrug. | The free carboxylate is crucial for target binding. |

| Replacement with Bioisosteres (e.g., tetrazole) | Can maintain or enhance activity while improving metabolic stability. | Mimics the charge and geometry of the carboxylate group. |

| Introduction of Electron-Withdrawing Groups | Activity can be enhanced or diminished depending on position and target. | Alters the acidity of the carboxyl group and electronic interactions. |

| Introduction of Bulky Substituents | Generally decreases activity due to steric hindrance. | Prevents optimal binding with the target protein. |

Effects of Pyridine (B92270) Ring Substitutions on Pharmacological Profiles

The pyridine ring in 5-Methyl-2-(pyridin-3-yl)benzoic acid also offers a rich canvas for structural modifications that can significantly impact pharmacological outcomes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events.

The electronic nature of substituents on the pyridine ring plays a pivotal role. Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bond interactions. Conversely, electron-withdrawing groups decrease basicity but can participate in other types of interactions, such as dipole-dipole or pi-stacking interactions. nih.gov The position of these substituents is also critical, as it dictates their spatial relationship with the binding pocket of the target protein. For instance, studies on other pyridine-containing compounds have shown that substitution at the 2- and 4-positions is often preferred for nucleophilic substitution reactions due to the electronic influence of the ring nitrogen. nih.gov

Moreover, the incorporation of different functional groups on the pyridine ring can introduce new interaction points with the biological target. For example, adding a hydroxyl or amino group can provide additional hydrogen bond donors and acceptors, potentially increasing binding affinity.

| Pyridine Ring Substitution | Observed Effect on Pharmacological Profile | Underlying Mechanism |

|---|---|---|

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Can enhance activity by increasing the basicity of the pyridine nitrogen. | Strengthens hydrogen bonding with the target. |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | May increase or decrease activity depending on the specific interactions. | Alters electrostatic potential and can introduce new binding interactions. |

| Introduction of Hydrogen Bond Donors/Acceptors | Often leads to improved binding affinity and potency. | Forms additional stabilizing interactions with the receptor. |

| Fusion with other rings | Can enhance bioactivity and intensify antimicrobial properties. icm.edu.pl | Increases molecular rigidity and introduces new interaction surfaces. |

Role of Methyl Group Substitution and Stereochemical Considerations

The methyl group at the 5-position of the benzoic acid ring, while seemingly simple, can have a profound impact on the molecule's activity. The addition of a methyl group can influence a compound's biological activity in several ways. It can increase lipophilicity, which may enhance membrane permeability and cell uptake. Furthermore, a methyl group can provide favorable van der Waals interactions within a hydrophobic pocket of the target protein, thereby increasing binding affinity. A literature analysis of over 2000 cases revealed that the addition of a methyl group can lead to a tenfold or greater increase in activity in about 8% of cases.

The position of the methyl group is critical. Shifting the methyl group from one position to another can dramatically alter the molecule's conformation and how it fits into the binding site. For instance, an ortho-methyl group can induce a specific torsional angle between the two aromatic rings, which might be the optimal conformation for binding. In some benzoic acid derivatives, moving a methyl group from an ortho to a para position has been shown to increase certain bioactivities. icm.edu.pl

Stereochemistry also becomes a crucial factor when chiral centers are introduced into the molecule. If a substituent creates a stereocenter, the different enantiomers can exhibit vastly different biological activities. One enantiomer may fit perfectly into the chiral binding site of a receptor, while the other may bind weakly or not at all. Therefore, stereoselective synthesis and testing of individual enantiomers are often necessary to identify the most active stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents.

For derivatives of this compound, a QSAR study would typically involve calculating a variety of molecular descriptors for a set of analogs with known biological activities. These descriptors can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule, such as molecular connectivity indices.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Reflecting the electronic properties of the molecule, such as partial atomic charges and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build a predictive model. For example, QSAR studies on other series of benzoic acid derivatives have revealed that inhibitory activity often increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, QSAR models for pyridine derivatives have been developed to predict their antioxidant and other biological activities. wjpsonline.com

A well-validated QSAR model for this compound derivatives could be a powerful tool for medicinal chemists, allowing for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. This approach can significantly accelerate the drug discovery process and reduce the associated costs. Reliable QSAR models have been developed for various classes of compounds, including inhibitors of HIV-1 integrase and anticancer agents, demonstrating the broad applicability of this technique. nih.govnih.gov

Medicinal Chemistry Considerations and Pharmacophore Design Principles

Utility of Pyridyl-Benzoic Acid Scaffolds in Lead Compound Discovery and Optimization

The relative orientation of the pyridine (B92270) and benzoic acid rings, along with the substitution pattern, allows for fine-tuning of the molecule's three-dimensional shape and electronic properties. This conformational flexibility is crucial for adapting the scaffold to the specific topology of a target's binding site. nih.govplos.org For instance, in the context of kinase inhibitors, the pyridyl-benzoic acid scaffold can be designed to occupy the ATP-binding site, with the pyridine and benzoic acid moieties making key interactions with the hinge region and other important residues. nih.gov

The methyl group on the benzoic acid ring in 5-Methyl-2-(pyridin-3-yl)benzoic acid can also play a significant role. It can provide beneficial steric interactions, influence the dihedral angle between the two aromatic rings, and potentially improve metabolic stability by blocking a potential site of oxidation. icm.edu.pl The position of this methyl group can significantly impact the biological activity of the compound. icm.edu.pl

Strategies for Scaffold Hopping and Bioisosteric Replacements in Analogous Systems

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with improved properties while retaining the key binding interactions of a known active compound. nih.govnih.gov For a pyridyl-benzoic acid scaffold, several scaffold hopping strategies can be envisioned. One common approach is the replacement of one of the aromatic rings with a different heterocyclic system. For example, the pyridine ring could be replaced with other five- or six-membered heterocycles like pyrimidine (B1678525), pyrazine, or thiophene (B33073) to explore different hydrogen bonding patterns and steric requirements. researchgate.net Similarly, the benzoic acid portion could be replaced by other acidic functional groups or their bioisosteres.

Bioisosteric replacement is a more subtle modification that involves substituting a functional group with another that has similar steric and electronic properties. estranky.sk This strategy is often employed to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com

For the carboxylic acid moiety, a number of bioisosteric replacements can be considered. Common acidic bioisosteres include tetrazoles, hydroxamic acids, and acylsulfonamides. Non-acidic replacements that can still participate in similar interactions include 4-pyridone-3-carboxylic acid derivatives. nih.gov The choice of bioisostere can significantly impact the acidity, lipophilicity, and metabolic stability of the resulting compound. nih.gov

For the pyridine ring, bioisosteric replacements could include other aromatic systems with similar size and hydrogen bonding capabilities. For instance, a pyrimidine or a substituted phenyl ring could be explored. The goal of such replacements is often to modulate the basicity of the nitrogen atom or to introduce new vectors for interaction with the target protein. domainex.co.uk

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid, 4-Pyridone-3-carboxylic acid | Modulate acidity, improve metabolic stability, alter solubility |

| Pyridine | Pyrimidine, Pyrazine, Thiophene, Substituted Phenyl | Alter hydrogen bonding capacity, modulate basicity, explore new interactions |

| Methyl Group | Halogen (e.g., Cl, F), Trifluoromethyl, Cyano | Modify steric and electronic properties, improve metabolic stability |

Rational Design Principles for Enhanced Target Selectivity

Achieving selectivity for a desired biological target over closely related off-targets is a major challenge in drug discovery. Rational design principles, often guided by structural biology and computational modeling, can be employed to enhance the selectivity of compounds based on the pyridyl-benzoic acid scaffold. nih.govnih.gov

One key strategy is to exploit subtle differences in the amino acid composition of the target's binding site compared to off-targets. By designing molecules that form specific interactions with unique residues in the target protein, selectivity can be significantly improved. For example, if the target has a specific hydrophobic pocket, extending a substituent from the pyridyl-benzoic acid core to occupy this pocket can enhance both potency and selectivity. acs.org

Another approach is to design compounds that stabilize a specific conformation of the target protein that is not readily adopted by off-targets. This can be achieved by introducing conformational constraints into the pyridyl-benzoic acid scaffold, for example, by introducing bulky groups that restrict the rotation around the biaryl bond. nih.govplos.org

Furthermore, understanding the dynamic nature of protein-ligand interactions is crucial. Molecular dynamics simulations can provide insights into the conformational flexibility of the target and how a ligand can best adapt to the binding site. This information can then be used to guide the design of more selective inhibitors.

Ligand Efficiency and General Drug-Likeness Principles for Compound Assessment

In modern drug discovery, it is not enough for a compound to be potent; it must also possess a favorable balance of physicochemical properties that are conducive to good absorption, distribution, metabolism, and excretion (ADME). Ligand efficiency (LE) is a useful metric for assessing the quality of a hit or lead compound. nih.gov It relates the binding affinity of a molecule to its size (typically the number of heavy atoms). A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target.

The concept of "drug-likeness" is often guided by empirical rules such as Lipinski's Rule of Five, which sets guidelines for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. rgdscience.com While not absolute rules, these guidelines can help to prioritize compounds with a higher probability of becoming orally bioavailable drugs.

For compounds based on the this compound scaffold, it is important to monitor these properties throughout the optimization process. For example, while adding lipophilic groups might increase potency, it could also lead to poor solubility and increased metabolic clearance. Therefore, a balance must be struck between optimizing potency and maintaining favorable drug-like properties.

| Metric | Definition | Importance in Drug Discovery |

| Ligand Efficiency (LE) | Binding affinity per heavy atom | Identifies compounds with efficient binding, guiding lead optimization. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - cLogP | Balances potency and lipophilicity, helping to avoid "greasy" molecules. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Lower MW is generally preferred for better absorption and distribution. |

| cLogP | Calculated logarithm of the octanol-water partition coefficient | A measure of lipophilicity; values that are too high or too low can negatively impact ADME properties. |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds | Influences solubility and permeability. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | Influences solubility and permeability. |

By applying these medicinal chemistry principles, the this compound scaffold can serve as a valuable starting point for the development of novel therapeutic agents with optimized potency, selectivity, and drug-like properties.

Future Perspectives and Emerging Research Avenues for Pyridyl Benzoic Acids

Development of Novel and Sustainable Synthetic Routes for Advanced Analogues

The synthesis of complex molecules, including advanced pyridyl-benzoic acid analogues, is moving towards more efficient and environmentally benign methods. A significant area of development is the late-stage functionalization of C-H bonds, which allows for the direct modification of complex molecules without the need for lengthy de novo synthesis. nih.gov For instance, iridium-catalyzed C-H ortho-amination has been developed for the late-stage amination of complex benzoic acid derivatives, demonstrating high selectivity and tolerance for a wide array of functional groups. nih.gov This approach can accelerate the drug discovery process by enabling rapid access to diverse molecular analogues for structure-activity relationship studies. nih.gov

Furthermore, there is a growing emphasis on "green" and sustainable chemistry. This includes the use of renewable starting materials, such as lignin-based benzoic acid derivatives (LBADs), for the synthesis of active pharmaceutical ingredients (APIs). rsc.org Research is focused on converting lignin, a widely available biomass polymer, into valuable chemical building blocks like vanillic acid and p-hydroxybenzoic acid, which can then be used to produce APIs in a more sustainable manner. rsc.org These strategies represent a paradigm shift from petroleum-based synthesis to greener, more eco-friendly production routes. rsc.orgmdpi.com

Application of Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular behavior and properties. For benzoic acid derivatives, advanced computational methods are being applied to predict their physicochemical characteristics and biological activities. Time-Dependent Density Functional Theory (TDDFT), for example, is used to calculate photoexcitations and compare them with experimentally determined UV spectra, which is crucial for understanding the photophysical and photochemical properties of these compounds. researchgate.net

Molecular dynamics (MD) simulations and quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate molecular structures, intermolecular interactions, and self-association in solution. acs.orgucl.ac.uk These simulations help elucidate how substituents on the benzene (B151609) ring and the nature of the solvent influence the formation of hydrogen-bonded dimers or other associates, which is critical for controlling crystallization processes. acs.orgucl.ac.uk Furthermore, computational tools like molecular docking are used to predict the binding affinity of benzoic acid derivatives to biological targets, guiding the design of more potent and selective inhibitors. sci-hub.se These predictive models reduce the time and cost associated with experimental screening and provide a detailed mechanistic understanding of molecular interactions. scielo.org.za

Exploration of Undiscovered Biological Targets and Mechanisms for Benzoic Acid Derivatives

The structural versatility of the benzoic acid scaffold allows its derivatives to interact with a wide range of biological targets, making them valuable probes for exploring new therapeutic avenues. researchgate.netnih.gov Researchers are actively investigating novel applications for this class of compounds beyond their traditional uses.

Recent studies have identified benzoic acid derivatives as promising multi-target inhibitors for complex diseases like Alzheimer's. sci-hub.senih.gov Certain novel derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are implicated in the pathology of the disease. sci-hub.senih.gov Another emerging area is the targeting of phosphatases, such as striatal-enriched protein tyrosine phosphatase (STEP), which is a key regulator of synaptic function and an attractive drug target for neurodegenerative disorders. nih.gov Newly synthesized benzoic acid derivatives have shown good STEP inhibitory activity and neuroprotective properties in cellular models. nih.gov

The potential of benzoic acid derivatives as anticancer agents is also an area of intense investigation. researchgate.netnih.govpreprints.org Researchers are exploring their ability to inhibit enzymes like lipoxygenase (LOX), which plays a role in the origin of several cancers. nih.gov The discovery of these new biological activities underscores the vast, unexplored therapeutic potential of benzoic acid derivatives and motivates further screening and mechanistic studies to identify novel targets.

Interdisciplinary Research Integrating Chemical Synthesis, Structural Biology, and Computational Science for Comprehensive Understanding

The future of drug discovery and materials science lies in the deep integration of multiple scientific disciplines. beilstein-journals.orgyale.edu The comprehensive study of pyridyl-benzoic acids is a prime example of this interdisciplinary approach, where chemical synthesis, structural biology, and computational science converge to create a powerful research pipeline. acs.org

This integrated workflow typically begins with the design of novel molecules using computational modeling to predict their properties and interactions with a specific biological target. Chemists then develop synthetic routes to produce these compounds. researchgate.net Once synthesized, the biological activity of the compounds is evaluated through in vitro and in vivo assays. sci-hub.semdpi.com For the most promising candidates, structural biology techniques, such as X-ray crystallography, are used to determine the precise three-dimensional structure of the compound bound to its target protein. researchgate.net

This structural information provides invaluable insights into the mechanism of action and serves as the basis for the next cycle of structure-based drug design. beilstein-journals.org Computational scientists use these high-resolution structures to refine their models and design new analogues with improved potency, selectivity, and pharmacokinetic properties. sci-hub.senih.gov This synergistic cycle of design, synthesis, testing, and structural analysis accelerates the journey from a preliminary chemical concept to a viable drug candidate or advanced material. yale.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-(pyridin-3-yl)benzoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 3-pyridinylboronic acid and a halogenated benzoic acid precursor (e.g., 2-bromo-5-methylbenzoic acid) under palladium catalysis. Post-synthesis, recrystallization from ethanol/water mixtures can enhance purity, as demonstrated for structurally similar trifluoromethylpyridylbenzoic acid derivatives . Characterization via HPLC (>95% purity) and NMR is critical to confirm structural integrity.

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening should include in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) against cancer cell lines, as pyridine-benzoic acid hybrids have shown activity in related studies . Use positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations). For anti-inflammatory potential, measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight and substituent positions.

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (compare with literature values for analogs, e.g., 287–294°C for trifluoromethyl analogs ).

- Solubility : Use shake-flask methods with UV-Vis spectroscopy in buffers (pH 1–7.4) to assess solubility for pharmacological applications.

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the interaction of this compound with biological targets?

- Methodological Answer : Use software like AutoDock Vina to model binding to receptors (e.g., COX-2 for anti-inflammatory activity or kinases for anticancer effects). Prepare the ligand by optimizing its 3D structure (e.g., protonation states at physiological pH) and validate docking poses with MD simulations. Cross-reference with experimental binding assays (e.g., SPR or ITC) to reconcile computational and empirical data .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- ADME Profiling : Measure logP (octanol-water partition) to assess lipophilicity and permeability (Caco-2 assays).

- Metabolite Identification : Use LC-MS/MS to track metabolic stability in liver microsomes.

- Formulation Optimization : Explore prodrug strategies (e.g., esterification of the carboxylic acid group) to enhance absorption .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzoic acid to enhance target binding, as seen in related compounds .

- Heterocycle Replacement : Substitute pyridin-3-yl with thiazolo[5,4-b]pyridine to evaluate changes in bioactivity .

- Pharmacophore Mapping : Use QSAR models to predict critical substituent contributions to activity and toxicity.

Q. What advanced spectroscopic methods elucidate reaction mechanisms during synthesis?

- Methodological Answer :

- In Situ FTIR : Monitor cross-coupling reactions for intermediate formation (e.g., Pd-aryl complexes).

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regioselectivity in coupling steps .

- Kinetic Studies : Use stopped-flow NMR to determine rate constants and identify rate-limiting steps.

Methodological Best Practices

- Experimental Design : Follow factorial design (e.g., DoE) to optimize reaction conditions (temperature, catalyst loading) while minimizing variables .

- Data Validation : Replicate assays in triplicate and apply statistical tests (e.g., ANOVA) to ensure reproducibility. Cross-validate computational predictions with orthogonal experimental techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.